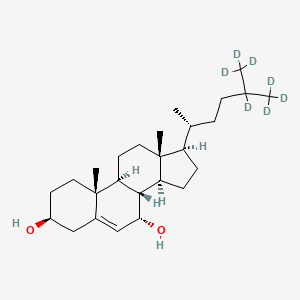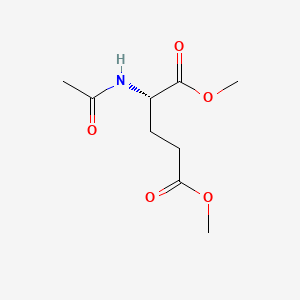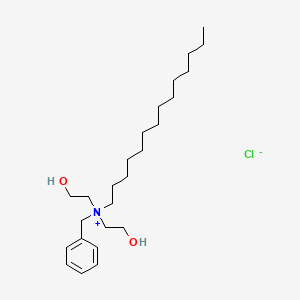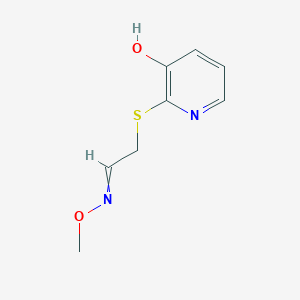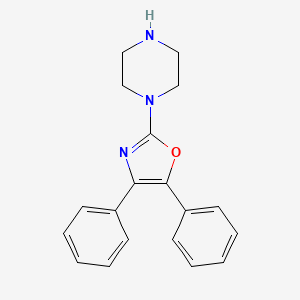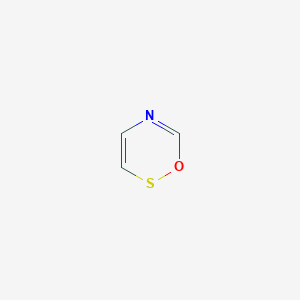
1,2,5-Oxathiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Oxathiazine is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,5-Oxathiazine can be synthesized through several methods. One common approach involves the reaction of sulfamate esters with transition metal catalysts. For instance, the treatment of alcohols with sulfamoyl chloride produces sulfamate esters, which can then undergo cyclization to form this compound . Another method involves the reaction between sulfur trioxide and alkenes in the presence of trifluoroacetic acid and 1,2-dichloroethane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,5-Oxathiazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxathiazine dioxides.
Reduction: Reduction reactions can convert oxathiazine derivatives into more reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the oxathiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxathiazine dioxides, while substitution reactions can produce various functionalized derivatives .
Applications De Recherche Scientifique
1,2,5-Oxathiazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Oxathiazine derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Industry: Oxathiazine derivatives are used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1,2,5-oxathiazine derivatives involves various molecular targets and pathways. For instance, the compound GP-2250, a this compound derivative, has been shown to inhibit hypoxia-inducible factor-1α, AKT, and mammalian target of rapamycin (mTOR) activation and expression . This inhibition leads to reduced glycolysis and ATP synthesis in cancer cells, contributing to its antineoplastic effects.
Comparaison Avec Des Composés Similaires
1,2,5-Oxathiazine can be compared with other similar heterocyclic compounds, such as:
1,2,4-Oxadiazine: Known for its stability and applications in medicinal chemistry.
1,2,3-Oxathiazine: Another related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific ring structure and the diverse range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
290-61-9 |
|---|---|
Formule moléculaire |
C3H3NOS |
Poids moléculaire |
101.13 g/mol |
Nom IUPAC |
1,2,5-oxathiazine |
InChI |
InChI=1S/C3H3NOS/c1-2-6-5-3-4-1/h1-3H |
Clé InChI |
WTPCCFHCHCMJIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CSOC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



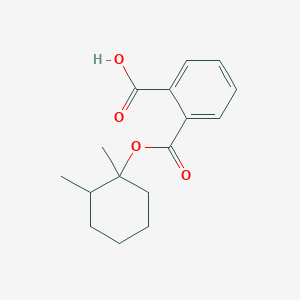
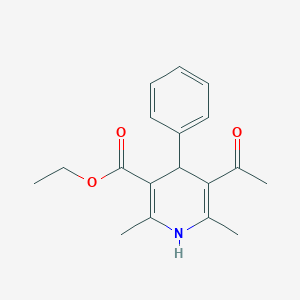
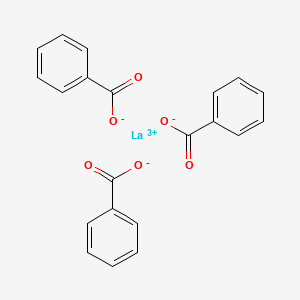
![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
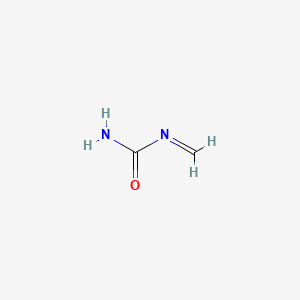
![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)

![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)
